molecular formula C8H10F3N3O4 B2938298 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid CAS No. 2411255-45-1

3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid

Cat. No.: B2938298
CAS No.: 2411255-45-1
M. Wt: 269.18
InChI Key: PZPGOVDDRWCXKP-UHFFFAOYSA-N
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Description

3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid is a compound that combines the structural features of pyrrolidine, oxadiazole, and trifluoroacetic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoroacetic acid moiety enhances its chemical stability and reactivity.

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound affects multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of mRNA expression of the GPBAR1 target gene pro-glucagon , which leads to the secretion of the incretin GLP-1 and the lowering of blood glucose and insulin levels . It also stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a nitrile oxide intermediate, which is generated in situ from a hydroxamic acid precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, facilitated by reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxadiazole N-oxide.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical reactivity.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring are known for their biological activity and are used in various medicinal applications.

    Trifluoroacetic acid derivatives: These compounds are known for their stability and are used in various industrial applications.

Uniqueness

3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one is unique due to the combination of its structural features, which confer enhanced stability, reactivity, and potential bioactivity. The presence of the trifluoroacetic acid moiety further distinguishes it from other similar compounds, providing additional chemical and biological advantages.

Properties

IUPAC Name

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.C2HF3O2/c10-6-8-5(9-11-6)4-1-2-7-3-4;3-2(4,5)1(6)7/h4,7H,1-3H2,(H,8,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUGAZAXRJYNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411255-45-1
Record name 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one; trifluoroacetic acid
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